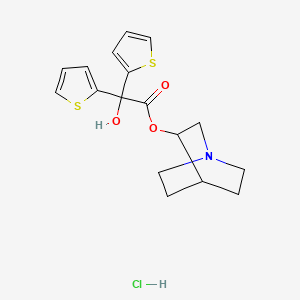
4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate is a chemical compound known for its unique structure and properties It is composed of a dibutylamine backbone with chloroethyl and picrylsulfonate groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate typically involves multiple steps:
Formation of 4-Chloro-N-(2-chloroethyl)dibutylamine: This can be achieved by reacting dibutylamine with 1,2-dichloroethane under basic conditions to introduce the chloroethyl group.
Sulfonation: The resulting 4-Chloro-N-(2-chloroethyl)dibutylamine is then reacted with picrylsulfonic acid (2,4,6-trinitrobenzenesulfonic acid) to form the picrylsulfonate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate can undergo several types of chemical reactions:
Nucleophilic Substitution: The chloroethyl group can be a site for nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups in the picrylsulfonate moiety can be reduced to amines under appropriate conditions.
Oxidation: The amine groups can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, thiols, or amines.
Reduction: Amines or hydroxylamines.
Oxidation: N-oxides or nitroso compounds.
科学研究应用
4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing chloroethyl and picrylsulfonate groups.
Biology: Investigated for its potential as a biochemical probe due to its reactive groups.
Medicine: Explored for its potential in drug development, particularly in targeting specific biochemical pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism by which 4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate exerts its effects involves its reactive chloroethyl and picrylsulfonate groups. These groups can interact with various molecular targets, such as nucleophiles in biological systems, leading to modifications of proteins, nucleic acids, or other biomolecules. The exact pathways depend on the specific context of its use.
相似化合物的比较
Similar Compounds
4-Chloro-N-(2-chloroethyl)benzylamine: Similar structure but with a benzyl group instead of dibutylamine.
N-(2-Chloroethyl)-N-ethylbenzylamine: Contains an ethyl group instead of dibutylamine.
4-Chloro-N-(3,4-dimethylphenyl)benzylamine: Features a dimethylphenyl group.
Uniqueness
4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate is unique due to the combination of its chloroethyl and picrylsulfonate groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
属性
CAS 编号 |
97595-29-4 |
|---|---|
分子式 |
C16H24Cl2N4O9S |
分子量 |
519.4 g/mol |
IUPAC 名称 |
N-butyl-4-chloro-N-(2-chloroethyl)butan-1-amine;2,4,6-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C10H21Cl2N.C6H3N3O9S/c1-2-3-8-13(10-7-12)9-5-4-6-11;10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h2-10H2,1H3;1-2H,(H,16,17,18) |
InChI 键 |
SBXVSYXMXYTVSI-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCCCl)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



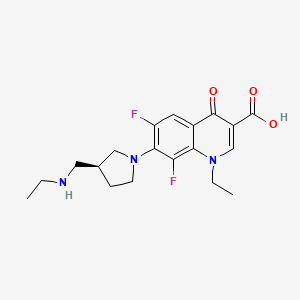
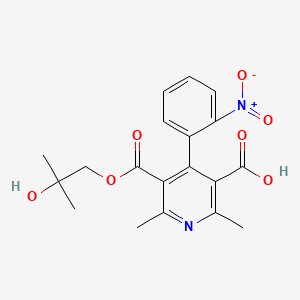
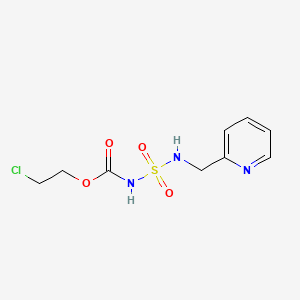

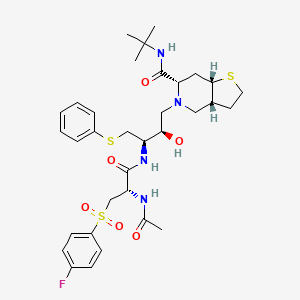
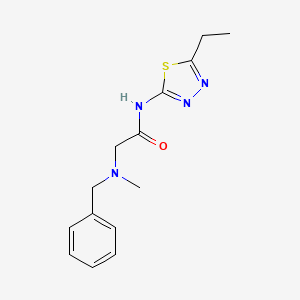
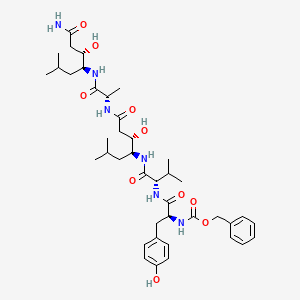
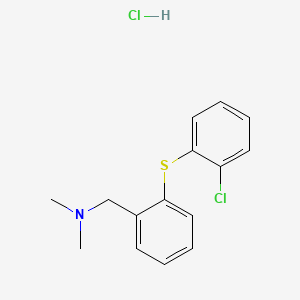
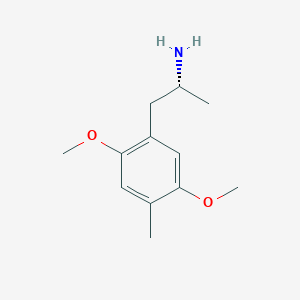
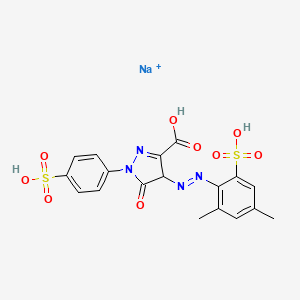

![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
